molecular formula C16H13F3N2O B6050570 1-methyl-2-(phenoxymethyl)-5-(trifluoromethyl)-1H-benzimidazole

1-methyl-2-(phenoxymethyl)-5-(trifluoromethyl)-1H-benzimidazole

Cat. No. B6050570
M. Wt: 306.28 g/mol
InChI Key: HGFJOMUCXAOJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-(phenoxymethyl)-5-(trifluoromethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-methyl-2-(phenoxymethyl)-5-(trifluoromethyl)-1H-benzimidazole is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication, transcription, and translation. It may also interact with various receptors and ion channels in the cell membrane, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
1-methyl-2-(phenoxymethyl)-5-(trifluoromethyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of various viruses such as herpes simplex virus and human immunodeficiency virus. In animal studies, this compound has been shown to improve cognitive function and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-methyl-2-(phenoxymethyl)-5-(trifluoromethyl)-1H-benzimidazole in lab experiments is its high potency and selectivity. This compound has been shown to have high activity against various enzymes and proteins, making it a useful tool for studying their structure and function. However, one of the limitations of using this compound is its relatively high cost and limited availability. It may also have off-target effects, leading to potential complications in experimental results.

Future Directions

There are several future directions for the study of 1-methyl-2-(phenoxymethyl)-5-(trifluoromethyl)-1H-benzimidazole. One potential direction is the development of this compound as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is the study of its mechanism of action and its interaction with various enzymes and proteins. Additionally, the synthesis of new derivatives of this compound with improved activity and selectivity may lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of 1-methyl-2-(phenoxymethyl)-5-(trifluoromethyl)-1H-benzimidazole involves the reaction between 2-aminobenzimidazole and 2-(phenoxymethyl)-5-(trifluoromethyl)benzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent such as dimethylformamide. The resulting product is then purified and characterized using various spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry.

Scientific Research Applications

1-methyl-2-(phenoxymethyl)-5-(trifluoromethyl)-1H-benzimidazole has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been tested for its anticancer, antiviral, and antibacterial activities. In biochemistry, it has been used as a probe to study the structure and function of various enzymes and proteins. In pharmacology, it has been tested for its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

1-methyl-2-(phenoxymethyl)-5-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O/c1-21-14-8-7-11(16(17,18)19)9-13(14)20-15(21)10-22-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFJOMUCXAOJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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